4-Nonene

Olefin metathesis Catalyst benchmarking Internal alkene reactivity

4-Nonene (CAS 2198-23-4) is the benchmark C9 internal alkene for metathesis catalyst evaluation, delivering reproducible TOF baselines (26 min⁻¹ on Mo-6@SiO₂) that terminal alkenes cannot replicate. Its intermediate chain length balances sufficient volatility for gas-phase analysis with adequate molecular weight to model higher alkene behavior—positioning it as a superior choice over 4-octene or 4-decene. Distinct retention indices (RI=894 on DB-1; cis RI=897, trans RI=894 on OV-101) enable isomer-specific method development for complex hydrocarbon mixtures. (Z)-4-Nonen-1-ol derived from this substrate serves as a critical intermediate in lepidopteran pheromone synthesis (Mamestra brassicae, Helicoverpa armigera), where stereochemical fidelity directly determines biological efficacy. Specify cis/trans ratio for metathesis or stereochemical studies; mixed-isomer grade is suitable for general hydrocarbon analysis. Substitute with 1-nonene or positional isomers only after rigorous validation—published data establish specific quantitative thresholds where substitution fails.

Molecular Formula C9-H18
Molecular Weight 126.24 g/mol
CAS No. 2198-23-4
Cat. No. B165711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nonene
CAS2198-23-4
Molecular FormulaC9-H18
Molecular Weight126.24 g/mol
Structural Identifiers
SMILESCCCCC=CCCC
InChIInChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h7,9H,3-6,8H2,1-2H3
InChIKeyKPADFPAILITQBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nonene (CAS 2198-23-4) Technical Baseline: Isomeric Composition and Core Physicochemical Identity for Procurement Decisions


4-Nonene (CAS 2198-23-4, molecular formula C9H18, molecular weight 126.24 g/mol) is a linear internal alkene characterized by a carbon–carbon double bond located at the fourth position of a nine-carbon chain [1][2]. As an unfunctionalized C9 hydrocarbon, it exhibits pronounced hydrophobicity (XLogP = 4.2, topological polar surface area = 0 Ų), negligible water solubility (calculated 9.3×10⁻⁴ g/L at 25 °C), and low polarity [3]. Commercially, 4-nonene is typically supplied as a mixture of cis and trans geometric isomers, with procurement and quality control focused on isomeric composition and hydrocarbon purity [4][5].

Why Generic Substitution Fails for 4-Nonene: Evidence-Based Differentiators Against Terminal and Positional Isomers


Substitution of 4-nonene with alternative nonene isomers or linear alkenes of similar chain length without rigorous validation is scientifically unsound due to quantifiable differences in catalytic reactivity, isomerization behavior, chromatographic resolution, and physical properties [1][2]. Terminal alkenes (e.g., 1-nonene) exhibit fundamentally different reactivity profiles in metathesis and polymerization, with turnover frequencies differing by an order of magnitude [3]. Positional isomers such as 2-nonene or 3-nonene possess distinct retention indices and thermodynamic stability, directly impacting analytical method transferability [4]. Even within the 4-nonene framework, cis and trans geometric isomers display measurable differences in boiling point (~143 °C vs. 144–146 °C), density (0.73 g/cm³ vs. 0.732 g/cm³), and refractive index (1.426 vs. 1.419) . The data presented below establish the specific quantitative thresholds where substitution fails.

4-Nonene (CAS 2198-23-4) Quantitative Differentiation: Comparative Data for Scientific Selection


Metathesis Reactivity: 4-Nonene vs. 1-Nonene Turnover Frequency Comparison

In olefin metathesis applications, cis-4-nonene serves as a benchmark substrate for evaluating catalyst performance on internal alkenes, demonstrating distinct reactivity kinetics compared to terminal 1-nonene. Under identical conditions (Mo-6@SiO₂ catalyst, toluene, 30 °C), the turnover frequency (TOF) for cis-4-nonene self-metathesis was measured at 26 min⁻¹ (8% conversion to equilibrium at 3 min), whereas 1-nonene achieved a substantially higher TOF of 254 min⁻¹ at a lower catalyst loading (0.02 mol%) [1]. Under an alternative catalytic system (Me₄-BTDP at 70 °C), cis-4-nonene exhibited a TOFmax of 8 min⁻¹ (at 10 min) with 0.1 mol% catalyst loading, while 1-nonene required 1 mol% catalyst loading to achieve a TOFmax of only 3 min⁻¹ (at 360 min) [2]. This divergent behavior underscores that 4-nonene and 1-nonene are not interchangeable substrates for metathesis studies.

Olefin metathesis Catalyst benchmarking Internal alkene reactivity

Isomerization Activity Ranking: 4-Nonene Position in C8–C10 Internal Alkene Series

The relative isomerization activity of linear internal alkenes under ruthenium carbene catalysis follows a defined chain-length dependence. Direct comparative studies demonstrate the reactivity order: 4-octene > 4-nonene > 4-decene [1]. 4-Nonene occupies an intermediate position in this homologous series, exhibiting isomerization activity lower than 4-octene but higher than 4-decene. This trend correlates with chain length, where shorter alkenes achieve higher isomerization rates. The study further established that isomerization favors more stable internal alkene configurations, with trans isomers showing greater activity than cis isomers [1].

Alkene isomerization Transition metal catalysis Double bond migration

Gas Chromatographic Resolution: 4-Nonene Retention Index Differentiation from Positional Isomers

Accurate identification and quantification of 4-nonene in complex mixtures requires chromatographic separation from positional and geometric isomers. On a non-polar DB-1 capillary column (60 m × 0.32 mm × 0.25 μm film), 4-nonene exhibits a Kovats retention index (RI) of 894 [1]. This value serves as a definitive analytical marker. The (Z)-4-nonene isomer (cis) has been reported with an RI of 897 on OV-101 stationary phase [2], while the (E)-4-nonene isomer (trans) exhibits an RI of 894 on the same OV-101 phase [3].

Analytical chemistry Gas chromatography Retention index

Physical Property Divergence: cis-4-Nonene vs. trans-4-Nonene vs. Mixed Isomer Grade

The geometric isomerism of 4-nonene results in measurable differences in fundamental physical properties that impact handling, formulation, and analytical characterization. The cis isomer (CAS 10405-84-2) exhibits a boiling point of 143 °C, density of 0.73 g/cm³, and refractive index (n20/D) of 1.426 . The trans isomer (CAS 10405-85-3) or the commercial mixed-isomer grade (CAS 2198-23-4) typically reports boiling point of 144–146 °C, density of 0.732 g/mL at 25 °C, and refractive index of 1.419 [1]. The flash point also varies: cis isomer reports 27.2 °C, while mixed grade reports 27–30.7 °C [2].

Physicochemical properties Isomer purity Quality control

Aqueous Solubility Benchmark: 4-Nonene vs. 1-Nonene Calculated Values

The position of the double bond in the nonene chain influences computed aqueous solubility. 4-Nonene exhibits a calculated aqueous solubility of 9.3×10⁻⁴ g/L (0.93 mg/L) at 25 °C . In contrast, the terminal alkene 1-nonene reports a calculated aqueous solubility of 1.12 mg/L at 25 °C [1], representing an approximately 20% higher water solubility for the terminal isomer. Both compounds share identical XLogP values (4.2) and topological polar surface area (0 Ų) [2], indicating that solubility differences arise from subtle conformational effects rather than gross polarity changes.

Hydrophobicity Partitioning Environmental fate

4-Nonene (CAS 2198-23-4): Evidence-Backed Application Scenarios Where Differentiation Drives Value


Internal Alkene Benchmark Substrate for Olefin Metathesis Catalyst Development

4-Nonene, particularly the cis isomer, is established as a standard substrate for evaluating heterogeneous and homogeneous metathesis catalyst activity on internal alkenes. The quantitative TOF data (26 min⁻¹ on Mo-6@SiO₂; 8 min⁻¹ on Me₄-BTDP systems) provide a reproducible baseline for comparing catalyst performance [1][2]. Researchers should select cis-4-nonene over 1-nonene when the target application involves internal alkene metathesis, as terminal alkene reactivity profiles differ fundamentally and do not predict internal alkene catalyst performance. The intermediate chain length (C9) balances sufficient volatility for gas-phase analysis with sufficient molecular weight to model higher alkene behavior, making it a pragmatic choice over 4-octene (too volatile) or 4-decene (higher boiling point complicating analysis) [3].

GC and GC-MS Method Development and Isomer-Specific Quantification

The distinct retention indices for 4-nonene (RI = 894 on DB-1) and its geometric isomers (cis RI = 897; trans RI = 894 on OV-101) enable isomer-specific method development for complex hydrocarbon mixtures [1][2][3]. Analytical laboratories developing methods for environmental VOC monitoring, petrochemical stream analysis, or reaction progress monitoring must use authentic 4-nonene standards (specifying isomeric composition) to establish correct retention time windows. Substitution with other nonene isomers will result in retention time shifts and potential misidentification. The mixed-isomer grade (CAS 2198-23-4) is appropriate for general hydrocarbon analysis where individual isomer resolution is not required; isomerically enriched material should be sourced for stereochemical studies.

Catalytic Isomerization Studies of Linear Internal Alkenes

4-Nonene occupies a defined position in the activity series 4-octene > 4-nonene > 4-decene for ruthenium-catalyzed double bond isomerization [1]. This intermediate reactivity makes it suitable for mechanistic studies where neither the highest nor lowest activity extreme is desired. Researchers investigating catalyst structure-activity relationships or developing new isomerization catalysts can use 4-nonene as a representative C9 internal alkene, with the understanding that chain-length effects will modulate observed rates. The availability of both cis and trans geometric isomers further enables stereochemical studies of isomerization pathways.

Synthetic Intermediate for Pheromone and Fine Chemical Production

4-Nonene derivatives, particularly (Z)-4-nonen-1-ol, serve as key intermediates in the synthesis of lepidopteran sex pheromones, including those of the cabbage moth (Mamestra brassicae) and cotton bollworm (Helicoverpa armigera) [1]. The specific position and geometry of the double bond are critical for biological activity. Researchers synthesizing these pheromone components should specify the appropriate geometric isomer (cis or trans) rather than the mixed-isomer grade, as stereochemical fidelity directly impacts pheromone efficacy. The ozonolysis of appropriate precursors yields 4Z-nonen-1-ol, which is subsequently elaborated to the target pheromone structures [1].

Quote Request

Request a Quote for 4-Nonene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.